molecular formula C6H6N2 B13700140 p-Benzoquinone diimine CAS No. 4377-73-5

p-Benzoquinone diimine

Cat. No.: B13700140
CAS No.: 4377-73-5
M. Wt: 106.13 g/mol
InChI Key: ACFNYGLBKAZUDY-UHFFFAOYSA-N
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Description

p-Benzoquinone diimine (CAS 4377-73-5, Molecular Formula: C 6 H 6 N 2 , Molecular Weight: 106.12 g/mol ) is a quinoidal molecule that functions as a versatile, redox-active building block in advanced research. Its utility stems from its ability to act as a ligand in coordination chemistry, forming complexes with metals that have applications in catalysis, molecular electronics, magnetism, and optics . Beyond coordination chemistry, this compound and its derivatives, such as N,N'-diphenyl-p-benzoquinonediimine, have been successfully employed as organocatalysts. They facilitate important organic transformations, including the oxidative homo-coupling of aryl- and alkenylmagnesium compounds under molecular oxygen . Recent research has also explored its derivatives as compact far-red cationic dyes for potential use in bioimaging and solar cell applications . This compound is closely related to aniline-based oxidative hair colorants and serves as a precursor for various dyes and functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexa-2,5-diene-1,4-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFNYGLBKAZUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)C=CC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-73-5
Record name p-Benzoquinone diimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies for P Benzoquinone Diimine and Its Derivatives

Strategies for Synthesis of the Parent p-Benzoquinone Diimine Core

The synthesis of the unsubstituted this compound core is foundational. The primary methods involve direct oxidation of p-phenylenediamine (B122844) or more complex multistep pathways starting from nitroaromatics.

Oxidative Approaches from Substituted Phenylenediamines

The most direct route to quinone diimines is the oxidation of the corresponding phenylenediamines. thieme-connect.deorganicreactions.org This transformation involves an initial electron transfer from the electron-rich aromatic diamine system, which leads to a radical cation intermediate. thieme-connect.de A subsequent second electron transfer and proton elimination yield the final diimine product. thieme-connect.de

Various oxidizing agents have been employed for this purpose. For instance, the chemical oxidative polymerization of p-phenylenediamine using potassium peroxydisulfate (K₂S₂O₈) as an oxidant in acetic acid has been shown to produce polymers containing the 1,4-benzoquinonediimine structure. researchgate.netchemicalpapers.combohrium.com This polymerization inherently proceeds through the formation of the this compound monomer.

PrecursorOxidizing AgentSolvent/ConditionsProduct
p-PhenylenediaminePotassium Peroxydisulfate (K₂S₂O₈)Acetic Acid, 278 KPoly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) researchgate.netchemicalpapers.com
Benzenediamines (general)VariousNot SpecifiedQuinone Diimines thieme-connect.de

Multistep Syntheses from Nitroaromatic Precursors

An alternative, albeit less direct, strategy for accessing the this compound core and its derivatives involves starting from nitroaromatic compounds. This approach is inherently a multistep process that leverages the reduction of a nitro group to an amine, which can then be oxidized. A general pathway involves the reduction of a dinitrobenzene or a nitroaniline precursor to the corresponding p-phenylenediamine, followed by oxidation as described in the previous section.

A more specialized multistep method has been developed for aniline (B41778) oligomers, which can be oxidized to structures containing the benzoquinone diimine moiety. researchgate.net This process can involve the coupling of a molecule like 4-fluoronitrobenzene to an arylamine, followed by the chemical reduction of the nitro groups to prepare the necessary diamine precursors for subsequent oxidation. researchgate.net

Synthesis of Substituted and Functionalized this compound Derivatives

The synthesis of substituted derivatives allows for the fine-tuning of the electronic and steric properties of the this compound system. Substitutions can be targeted at the nitrogen atoms (N-substitution) or the quinoid ring (ring-substitution).

N-Substituted Benzoquinone Diimines

N-substituted benzoquinone diimines are commonly synthesized through condensation or coupling reactions. One effective method involves the one-step reaction of substituted benzoquinones with primary amines. For example, N,N'-diphenylbenzoquinone diimines have been synthesized from methyl-substituted benzoquinones and aniline in the presence of titanium tetrachloride (TiCl₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO), with yields around 70%. acs.org

Another powerful technique is the C–N coupling reaction between N,N′-dichloro-p-benzoquinone diimines and aryl Grignard reagents, which produces N,N′-diaryl-p-benzoquinone diimines in isolated yields of 50–88%. researchgate.net Additionally, the oxidative condensation of p-phenylenediamine with potassium peroxydisulfate in acetic acid can yield N,N′-bis(4-aminophenyl)-1,4-benzoquinone diimine. researchgate.net

PrecursorsReagents/ConditionsProductYield
Methyl-substituted benzoquinones, AnilineTiCl₄, DABCON,N'-Diphenylbenzoquinone diimines69-70% acs.org
N,N′-Dichloro-p-benzoquinone diimines, Aryl Grignard reagentsNickel(II) catalystN,N′-Diaryl-p-benzoquinone diimines50-88% thieme-connect.deresearchgate.net
p-PhenylenediamineK₂S₂O₈, Acetic AcidN,N′-Bis(4-aminophenyl)-1,4-benzoquinone diimineNot specified researchgate.net

Ring-Substituted Benzoquinone Diimines

Ring-substituted derivatives are typically accessed through nucleophilic substitution reactions on a pre-functionalized quinone ring. Halogenated benzoquinones are common starting materials for these syntheses.

For instance, reacting p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) with a primary amine such as (-)-cis-myrtanylamine can yield both mono- and di-substituted products, like mono-NH-substituted-tri-chloro-1,4-benzoquinone and 2,5-dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone. nih.gov Similarly, 2,3,5,6-tetrabromo-1,4-benzoquinone can be coupled with various aryl amines in a refluxing solution of ethanol and glacial acetic acid to furnish 2,5-diarylamino-3,6-dibromo-1,4-benzoquinones. academicjournals.org Another route involves the reaction between p-benzoquinone and p-phenylenediamine in an acidic medium, which can produce 2,5-di(p-phenylenediamine)-p-benzoquinone through a substitution reaction on the quinone ring. researchgate.net

Starting QuinoneNucleophileProduct
p-Chloranil(-)-cis-Myrtanylamine2,5-Dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone nih.gov
2,3,5,6-Tetrabromo-1,4-benzoquinoneAryl amines2,5-Diarylamino-3,6-dibromo-1,4-benzoquinones academicjournals.org
p-Benzoquinonep-Phenylenediamine2,5-di(p-phenylenediamine)-p-benzoquinone researchgate.net

Electrochemical Approaches to this compound Generation

Electrochemical methods offer a green and efficient alternative for generating quinone and quinone imine species. srce.hr These syntheses often proceed under mild conditions without the need for harsh chemical oxidants. The general strategy involves the anodic oxidation of a suitable precursor, such as a hydroquinone (B1673460) or an aminophenol. thieme-connect.de

PrecursorKey IntermediateMechanismProduct Type
Hydroquinone and Aminesp-BenzoquinoneECE (Electrochemical-Chemical-Electrochemical)Substituted p-Benzoquinones/Imines srce.hr
4-AminophenolsNot specifiedElectrolysis (Constant Current)N-Substituted Benzo-1,4-quinone monoimines thieme-connect.de

In Situ Generation for Reaction Studies

The inherent reactivity and instability of this compound often necessitate its generation in situ, whereby the compound is formed directly within the reaction medium and consumed in a subsequent step. This approach circumvents issues related to isolation and purification of the unstable target molecule. A prominent method for in situ generation involves the oxidation of a stable precursor, such as p-phenylenediamine or its derivatives.

Another effective strategy is the electrochemical generation of p-benzoquinone from hydroquinone, which then reacts with amines present in the mixture. academie-sciences.fracs.org During the oxidation of aniline to polyaniline, for instance, aniline can be oxidized to p-benzoquinone within the reaction, which then reacts with other aniline molecules. acs.orgresearchgate.net This in situ formation of a quinone species that is subsequently aminated highlights a key principle in these reaction studies. The process allows for the study of highly reactive intermediates under controlled conditions. Visible light-mediated methods have also been explored for the in situ generation of related p-quinone methides, demonstrating the versatility of in situ approaches in forming reactive quinone-type structures for further synthetic applications. nih.gov

Controlled Potential Electrolysis Methods

Controlled potential electrolysis, or potentiostatic electrolysis, represents a powerful and green chemistry approach for synthesizing this compound derivatives. This electrochemical method allows for precise control over the reaction's driving force by maintaining a constant potential at the working electrode. The synthesis is typically achieved through the anodic oxidation of hydroquinone or p-phenylenediamine derivatives in the presence of nucleophiles like primary or secondary amines. academie-sciences.frsrce.hr

The process generally follows an ECE (electrochemical-chemical-electrochemical) mechanism. srce.hr In the first step, the starting material (e.g., hydroquinone) is oxidized at the anode to generate p-benzoquinone. This is immediately followed by a chemical step, such as a Michael-type addition of an amine to the electrogenerated p-benzoquinone. The resulting adduct is often more easily oxidized than the initial starting material, leading to a second electrochemical oxidation step to form the final product. academie-sciences.fr This method avoids the need for harsh chemical oxidizing agents, often proceeds at room temperature, and can result in high yields and atom economy. academie-sciences.frsrce.hr

The table below summarizes representative findings from electrochemical synthesis studies.

Starting MaterialNucleophileSolvent/ElectrolytePotential (vs. Ag/AgCl)ProductYield (%)
HydroquinoneBenzylamineWater/Ethanol, Phosphate (B84403) Buffer (pH 7.5)0.10 V2,5-bis(benzylamino)-p-benzoquinoneHigh
HydroquinoneN-methylbenzylamineWater/Ethanol, Phosphate Buffer (pH 7.5)0.10 V2,5-bis(benzyl(methyl)amino)-p-benzoquinoneHigh
Hydroquinone4-amino-6-chlorobenzene-1,3-disulfonamideWater/EthanolNot specified (Constant Current)2-(4-amino-6-chlorobenzene-1,3-disulfonamido)-p-benzoquinone98%

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides a versatile platform for the construction of complex organic molecules, including derivatives of this compound, primarily through the formation of carbon-nitrogen bonds.

Nickel(II) complexes have emerged as effective and economical catalysts for carbon-nitrogen (C-N) cross-coupling reactions. While direct synthesis of this compound using this method is an area of ongoing research, the principles are well-established through analogous couplings. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a Ni(II) precatalyst, a ligand (often a phosphine or N-heterocyclic carbene), and a base. The active catalytic species is typically a Ni(0) complex generated in situ from the Ni(II) salt by a reducing agent. nih.gov This methodology is applicable to the synthesis of N-aryl-p-phenylenediamines, which are direct precursors to substituted p-benzoquinone diimines via subsequent oxidation. The use of nickel is advantageous due to its lower cost compared to palladium and its unique reactivity, which can be effective for coupling challenging substrates. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of polymer chemistry, enabling the synthesis of a wide variety of conjugated polymers. These methods can be adapted to create polymers incorporating the this compound moiety, leading to materials with interesting electronic and redox properties. A common strategy is the step-growth polymerization of a difunctional p-phenylenediamine derivative with a dihaloarene comonomer. researchgate.net This approach, analogous to the synthesis of other polyarylamines or poly(aryl)sulfides researchgate.net, allows for precise control over the polymer backbone. The selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high molecular weights and well-defined polymer structures. researchgate.netresearchgate.net

The table below illustrates the general components for such a polycondensation.

Monomer AMonomer BCatalyst System (Example)Resulting Polymer Structure
N,N'-disubstituted-p-phenylenediamine1,4-DibromobenzenePd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Poly(p-phenylene diamine)
1,4-Dihalo-2,5-dialkoxybenzene1,4-DiaminobenzenePd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Substituted Poly(p-phenylene imine) precursor

Synthesis of Heteroatom-Incorporated this compound Structures

The introduction of heteroatoms such as sulfur, oxygen, or additional nitrogen atoms into the this compound scaffold can significantly modify its electronic, chemical, and biological properties. nih.gov Synthetic strategies to achieve this often involve the reaction of a halogenated p-benzoquinone or its precursor with a heteroatomic nucleophile. For example, 2,3-dichloro-1,4-naphthoquinone, a related quinone structure, can react with various thiols to yield mono- or di-substituted thioether derivatives. researchgate.net These substituted quinones can then be converted to the corresponding diimine derivatives.

Another approach involves building the ring system from precursors that already contain the desired heteroatoms. This allows for the synthesis of complex, fused heterocyclic systems where the quinone diimine core is part of a larger π-conjugated structure. rsc.org These methods provide access to a broad range of functional materials and molecules with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

The following table provides examples of heteroatom incorporation into quinone structures.

Quinone PrecursorHeteroatomic ReagentResulting Structure Type
2,3-Dichloro-1,4-naphthoquinoneAryl/Alkyl Thiols2-Thio-3-chloro-1,4-naphthoquinone
2,3-Dichloro-1,4-naphthoquinoneSodium Azide2-Amino-3-arylthio-1,4-naphthoquinone
p-BenzoquinonePrimary/Secondary Amines2,5-Diamino-p-benzoquinone

Fundamental Reactivity and Mechanistic Investigations of P Benzoquinone Diimine Systems

Electron Transfer and Redox Mechanisms

The redox behavior of p-benzoquinone diimine (p-BQD) and its derivatives is central to their function in various chemical and biological processes. These systems can undergo controlled electron and proton transfer events, making them key components in catalysis and materials science.

The redox chemistry of p-benzoquinone diimines is analogous to that of their well-studied oxygen counterparts, p-benzoquinones. In aprotic media, these compounds typically undergo two distinct and sequential one-electron reduction steps. The first reversible one-electron transfer yields a radical anion, known as a p-benzosemiquinone diimine radical. researchgate.net A subsequent one-electron reduction produces the dianion species. researchgate.net

The one-electron reduction of this compound generates a p-benzosemiquinone diimine radical anion. Quantum chemical models have been used to study the spin density distribution in this radical intermediate. These studies predict that for the radical anion of the parent this compound, an anilino-type radical structure is predominant. This contrasts with the radical anion of p-benzoquinone, where a phenoxyl-type radical is observed. In the case of the mixed p-benzoquinone imine, both phenoxyl- and anilino-type radical characters contribute. nih.gov

These radical intermediates are key to the function of quinone-based systems as electron carriers in biological chains and in synthetic redox cycles. beilstein-journals.org Their stability and reactivity are significantly influenced by the electronic properties of any substituents on the aromatic ring.

The oxidation of p-phenylenediamines is a primary route to p-benzoquinone diimines. This oxidation can be followed by subsequent coupling reactions, which are fundamental to the synthesis of azo dyes and conductive polymers like polyaniline. core.ac.ukbohrium.com In the context of hair dyeing, for instance, p-phenylenediamine (B122844) is oxidized to this compound, which then acts as a reactive intermediate that couples with other aromatic compounds (couplers) to form stable dyes. core.ac.uk

Similarly, during the chemical or electrochemical polymerization of aniline (B41778), an oxidized aniline dimer, N-phenyl-1,4-benzoquinonediimine, is formed as a key intermediate. This species can undergo further reactions, leading to the growth of the polymer chain. These oxidative coupling reactions highlight the role of the diimine system as both a product of oxidation and a reactive species for further bond formation. nih.gov

The redox potential of a this compound system is a critical determinant of its oxidizing strength and is influenced by several factors. The most significant of these is the molecular structure, particularly the nature of substituents on the quinoidal ring.

Substituent Effects: Electron-withdrawing groups (e.g., halogens, cyano groups) increase the redox potential, making the compound a stronger oxidant. Conversely, electron-donating groups (e.g., alkyl, amino groups) lower the redox potential. nih.gov This is clearly demonstrated in the calculated electron affinities of the p-benzoquinone series, where replacing oxygen with the less electronegative nitrogen (in the imine and diimine) systematically decreases the electron affinity. nih.gov

Electrostatic Interactions: The arrangement of polar groups within the molecule and its interaction with the surrounding solvent environment affect the stability of the reduced (anionic) and oxidized (neutral) states, thereby influencing the redox potential. nih.govresearchgate.netacs.org

Bonding and Conformational Changes: The Gibbs energy difference between the oxidized and reduced states, which is directly related to the redox potential, includes contributions from changes in bonding at the redox center and any associated conformational changes in the molecule upon electron transfer. nih.govresearchgate.netacs.org

The following table presents computed adiabatic electron affinities, which correlate with the one-electron reduction potential, for p-benzoquinone and its corresponding imine and diimine derivatives.

Quinonediimines can function as effective redox-active organocatalysts. For example, N,N′-diphenyl-p-benzoquinonediimine has been successfully employed as a catalyst for the oxidative homo-coupling of aryl- and alkenylmagnesium compounds. rsc.org In this catalytic cycle, the diimine acts as the initial oxidant for the Grignard reagent, leading to the formation of the coupled product and the reduced p-phenylenediamine derivative. Molecular oxygen then serves as the terminal oxidant to regenerate the active N,N′-diphenyl-p-benzoquinonediimine catalyst, allowing the cycle to continue. rsc.org This demonstrates a powerful application of the this compound system in facilitating carbon-carbon bond formation under mild, organocatalytic conditions. rsc.org

Nucleophilic Addition Reactions and Electrophilic Character

The carbon atoms of the this compound ring are electrophilic, making them susceptible to attack by nucleophiles. This reactivity is analogous to that of p-benzoquinones, which readily undergo conjugate addition reactions. nih.govresearchgate.net The reaction typically involves a 1,4-Michael-type addition of the nucleophile to the α,β-unsaturated imine system. The initial addition product is the enamine tautomer of a substituted p-phenylenediamine, which can then tautomerize or be oxidized back to a substituted quinone diimine.

The regioselectivity of nucleophilic addition can be controlled by the strategic placement of activating groups on the imine nitrogens. For instance, in studies on N,N'-disubstituted p-benzoquinone diimines, it was found that an N-benzoyl group directs nucleophilic addition to the C-5 position, whereas a more strongly electron-withdrawing N-phenylsulfonyl group can reverse this inherent preference and direct the addition to the C-6 position. acs.org This regiocontrol is crucial in the synthesis of complex molecules. acs.org

The reaction of p-benzoquinone di-imine with phenolic and diamine couplers has been shown to proceed via an initial, rate-controlling coupling step. rsc.org This electrophilic character is exploited in various synthetic applications, including the formation of dyes and the synthesis of heterocyclic structures.

Table of Compounds

Regioselectivity in Nucleophilic Attack on the Quinoid Ring

The regioselectivity of nucleophilic attack on the quinoid ring of p-benzoquinone and its derivatives is a critical factor determining the final product structure. The positions of the carbon-carbon double bonds and the imine or carbonyl groups, along with the presence of any substituents, dictate the reactivity of the ring. Nucleophilic attack generally occurs at the unsubstituted carbon atoms of the quinoid ring through a conjugate addition mechanism.

In the case of substituted p-benzoquinones, the site of nucleophilic attack is influenced by the electronic nature of the substituents. Electron-donating groups can direct the attack to specific positions, while electron-withdrawing groups enhance the electrophilicity of the ring. For instance, studies on the reaction of p-benzoquinone with sulfur nucleophiles, such as alkyl mercaptans, have shown the formation of a mixture of 2,5- and 2,6-disubstituted isomers, indicating that multiple positions on the ring are susceptible to attack. researchgate.net The ratio of these isomers can depend on the specific nucleophile and reaction conditions. researchgate.net

The reactivity of 2,5-dihydroxy- researchgate.netnih.gov-benzoquinone with diamines provides a clear example of how the nature of the nucleophile governs regioselectivity. The outcome can be either the formation of a diimine at the carbonyl groups or a nucleophilic substitution of the hydroxyl groups. abo.fi This regioselectivity has been explained by the theory of strain-induced bond localization (SIBL). abo.fi The N-N distance of the reacting diamine is a crucial factor; diamines with a larger N-N distance favor the formation of ortho-quinone imines, as an increase in the annulation angle sum is energetically unfavorable for the formation of 4,5-diamino-ortho-quinones. abo.fi

Experimental and theoretical studies suggest that the allergenic potential of certain quinones is linked to their ability to react with biological nucleophiles like the amino or thiol groups of amino acids. smu.edu The key structural feature for this reactivity is an unsubstituted vinylogous carbonyl group (O=C-C=CHR), which is susceptible to nucleophilic attack. smu.edu

Regioselectivity in Nucleophilic Attack on Quinoid Systems
Quinoid SystemNucleophilePrimary Product(s)Governing FactorsReference
p-BenzoquinoneAlkyl Mercaptans2,5- and 2,6-dialkylthio-p-benzoquinonesElectronic character of the quinone ring researchgate.net
2,5-dihydroxy- researchgate.netnih.gov-benzoquinone1,2-DiaminesPhenazines (diimines) or 1,2-diamino- researchgate.netabo.fi-benzoquinonesN-N distance of the diamine (SIBL theory) abo.fi
Substituted p-BenzoquinonesAmino/Thiol groups (e.g., from proteins)Covalently bonded adductsPresence of an unsubstituted O=C-C=CHR moiety smu.edu

Mechanistic Studies of Adduct Formation

The formation of adducts from this compound systems and their precursors involves a multi-step process, typically initiated by the nucleophilic attack on the electrophilic quinoid ring. The mechanism can vary depending on the nucleophile, solvent, and reaction conditions.

A widely accepted mechanism for the addition of nucleophiles to p-benzoquinone involves an initial 1,4-conjugate addition (Michael addition) to form a mono-substituted hydroquinone (B1673460) intermediate. researchgate.net This intermediate is then oxidized, often by an excess of the starting quinone, to yield the corresponding mono-substituted p-benzoquinone product. researchgate.net This process can be repeated to form di-, tri-, and even tetra-substituted adducts. semanticscholar.org

Studies using liquid ammonia (B1221849) as both the solvent and nucleophile have provided insight into the initial steps of adduct formation with 1,4-benzoquinones. rsc.org At low temperatures (240 K), NMR spectroscopy has shown that the initial adduct results from the nucleophilic addition of ammonia to a carbonyl carbon, forming a 4-amino-4-hydroxycyclohexa-2,5-dienone. rsc.org For unsymmetrically substituted quinones, this attack preferentially occurs at the carbonyl carbon with the greater number of ortho-substituents. rsc.org In some cases, diadducts (3,6-diamino-3,6-dihydroxycyclohexa-1,4-dienes) are also observed, and their formation is favored at even lower temperatures. rsc.org

The formation of DNA adducts by p-benzoquinone, a metabolite of benzene, highlights the biological relevance of these reactions. nih.govresearchgate.net p-Benzoquinone can react with the exocyclic amino groups of deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC) in DNA to form adducts such as 1,N²-benzetheno-dG, 1,N⁶-benzetheno-dA, and 3,N⁴-benzetheno-dC. researchgate.net The formation of these adducts is a critical step in the genotoxicity of benzene. nih.govresearchgate.net

General Mechanism of Adduct Formation
StepDescriptionIntermediate/ProductReference
1Nucleophilic 1,4-conjugate addition to the quinoid ring.Mono-substituted hydroquinone researchgate.net
2Oxidation of the hydroquinone intermediate.Mono-substituted quinone researchgate.net
3(Optional) Further nucleophilic addition and oxidation cycles.Di-, tri-, or tetra-substituted quinones semanticscholar.org
Alternative Initial StepDirect nucleophilic attack at a carbonyl/imine carbon.Amino-hydroxy-dienone rsc.org

Protonation States and their Influence on Reactivity

In acidic media, the imine or carbonyl groups can be protonated, which enhances the oxidizing power of the quinone system. researchgate.net This activation allows even mild nucleophiles to react with the quinoid ring. researchgate.net Theoretical studies on the reaction between benzoquinone and methylamine (B109427) have confirmed that the reaction is pH-dependent, with protonation facilitating the addition process. utc.edu

Gas-phase experiments and ab initio calculations have been used to investigate the structure and energetics of protonated p-benzoquinone. researchgate.net The experimental proton affinity of p-benzoquinone has been determined to be 801.4 ± 8.9 kJ/mol. researchgate.net This high value indicates a strong driving force for protonation. The protonation not only activates the quinone for nucleophilic attack but also facilitates its participation as a dienophile in Diels-Alder reactions. researchgate.net Lewis acids can also be used to achieve a similar activation of the quinone system for cycloaddition reactions. scispace.com

Cycloaddition Reactions

Diels-Alder Reactions with Dienes and Dienophiles

p-Benzoquinone and its diimine analogues are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of their imine or carbonyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). wikipedia.orgpearson.com This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings and has been widely used in the synthesis of complex natural products, such as steroids. scispace.com

The reaction involves the concerted addition of a conjugated diene to one of the C=C double bonds of the quinoid ring. pearson.com For example, p-benzoquinone reacts readily with dienes like buta-1,3-diene and cyclopenta-1,3-diene to form the corresponding bicyclic adducts. scispace.compearson.com

The reactivity of quinones in Diels-Alder reactions can be significantly enhanced by Lewis acid catalysis. scispace.com Lewis acids, such as aluminum trichloride (B1173362) or boron trifluoride etherate, coordinate to the carbonyl oxygen (or imine nitrogen), further increasing the electrophilicity of the dienophile and accelerating the reaction rate. scispace.com This allows many reactions to proceed under milder conditions and in higher yields. scispace.com

Examples of Diels-Alder Reactions with p-Benzoquinone
DieneDienophileConditionsProduct TypeReference
Buta-1,3-dienep-BenzoquinoneThermalcis-Adduct scispace.com
Cyclopenta-1,3-dienep-BenzoquinoneThermalMono- and di-adducts scispace.com
Acyclic Dieneso-BenzoquinonesThermal1,4-Dihydronaphthalene derivatives rsc.org
Danishefsky's dienep-BenzoquinoneBF₃·OEt₂Functionalized decalin system scispace.com

[3+2] and [4+n] Cycloadditions for Heterocycle Synthesis

Beyond the well-known Diels-Alder reaction, this compound systems are potential substrates for other cycloaddition reactions, such as [3+2] and [4+n] cycloadditions, which are powerful methods for synthesizing a wide variety of heterocyclic compounds. nih.govnih.gov

In [3+2] cycloadditions, the C=C or C=N double bond of the quinoid ring can act as a dipolarophile, reacting with a 1,3-dipole. Examples of 1,3-dipoles include azides, nitrile oxides, and azomethine ylides. mdpi.comresearchgate.net These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction of an electron-deficient olefin (like a quinone C=C bond) with an in situ-generated heteroaromatic N-ylide can produce fused polycyclic pyrrole (B145914) derivatives. mdpi.com

[4+n] cycloaddition reactions, such as [4+2] (Diels-Alder) and [4+3] cycloadditions, are also valuable for heterocycle synthesis. In these reactions, the quinoid system can act as the 2π component. For example, rhodium-catalyzed [4+2] cycloaddition of N-acylamides with alkenes provides access to 3,4-dihydroisoquinolones. organic-chemistry.org Similarly, pyridinium (B92312) 1,4-zwitterions have been used in formal (3+4) cycloadditions to synthesize seven-membered heterocyclic skeletons. nih.gov The diverse reactivity of the this compound core makes it a potentially versatile building block in these types of transformations for generating complex heterocyclic structures.

Cheletropic Reactions with Phosphines

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. This compound systems, particularly o-benzoquinone diimines, have been shown to undergo cheletropic reactions with phosphines.

Specifically, coordinated o-benzoquinone diimine has been observed to undergo a facile cheletropic reaction with triphenylphosphine. researchgate.net This reaction results in the formation of a 2,3-dihydro-1,3,2-λ⁵-benzodiazaphosphole, a five-membered heterocyclic ring containing two nitrogen atoms and one phosphorus atom. researchgate.net This initial cycloadduct can then undergo subsequent reactions, such as decyclization, to form other phosphorus-containing products. researchgate.net This reactivity demonstrates another pathway through which the quinoid diimine system can be utilized to construct novel heterocyclic frameworks.

Intramolecular Cyclization Processes

The reactivity of this compound systems can be significantly influenced by the presence of appropriate functional groups, leading to intramolecular cyclization reactions. The pH of the solution is a critical factor in dictating the pathway of these reactions.

In studies of substituted p-benzoquinone diimines, such as 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine, a distinct pH-dependent cyclization has been observed. rsc.org Between pH 6 and 10, this compound undergoes an intramolecular cyclization to produce 2-amino-8-hydroxyphenazines. rsc.org The proposed mechanism for this transformation involves several key steps. It is believed to initiate with an intramolecular coupling of the 2-amino nitrogen atom of the zwitterionic form of the diimine onto the 2′-carbon of the hydroxyphenyl ring. rsc.org This initial cyclization step is then followed by an oxidation event, which leads to the formation of the stable, aromatic phenazine (B1670421) ring system. rsc.org At pH values below 4 or at a higher pH, this cyclization pathway does not occur; instead, hydrolysis reactions dominate. rsc.org

Reactant SystempH RangeReaction TypeProductProposed Mechanism
2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine6-10Intramolecular Cyclization2-amino-8-hydroxyphenazineIntramolecular coupling of zwitterion followed by oxidation. rsc.org

Other Key Reaction Classes and Transformation Pathways

The hydrolysis of this compound is a well-studied process that is highly dependent on the pH of the aqueous solution. Kinetic studies have demonstrated that the hydrolysis exhibits first-order kinetics across a broad pH range from 2 to 10. nih.gov The reaction mechanism involves the interaction of water with multiple forms of the diimine: the free base, its mono-protonated form, and its di-protonated form. nih.gov The protonated species is significantly more reactive towards water than the free imine. nih.gov

Notably, in the pH range of 5.5 to 8, the hydrolysis of this compound is often accompanied by a significant side-reaction: polymerization. nih.gov This competing pathway can occur even at low concentrations of the diimine. nih.gov

The site of hydrolysis can be influenced by substituents on the diimine ring. For example, in 2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imines, hydrolysis occurs at different positions depending on the pH. rsc.org At a pH below 4, the reaction takes place at the azomethine bridge, yielding p-aminophenol and 2-amino-p-benzoquinone monoimine. rsc.org At higher pH levels, the attack occurs at the terminal imino-group, resulting in the corresponding 2-aminoindophenol. rsc.org

CompoundpH RangeReactive SpeciesKey PathwayProducts/Side Reactions
This compound2-10Free base, mono- and di-protonated forms reacting with water. nih.govFirst-order hydrolysis. nih.govp-Benzoquinone monoimine, p-benzoquinone
This compound5.5-8-Polymerization (side-reaction). nih.govPolymer. nih.gov
2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine<4Dication reacting with water. rsc.orgHydrolysis at azomethine bridge. rsc.orgp-Aminophenol and 2-amino-p-benzoquinone monoimine. rsc.org
2-amino-N′-(p-hydroxyphenyl)-p-benzoquinone di-imine>10Zwitterion reacting with hydroxide (B78521) ion. rsc.orgHydrolysis at terminal imino-group. rsc.org2-aminoindophenol. rsc.org

The chemical nature of this compound allows it to act as an oxidant and, consequently, as a dehydrogenating agent. This capability is rooted in its redox relationship with p-phenylenediamine. The conversion of this compound to p-phenylenediamine is a reduction process that involves the acceptance of two protons and two electrons, which corresponds to the removal of two hydrogen atoms from a substrate.

This reactivity is characteristic of the broader class of quinones. For instance, the oxygen analog, 1,4-benzoquinone, is utilized as a dehydrogenation reagent in organic synthesis. wikipedia.org The driving force for this reaction is the formation of the stable aromatic ring of the resulting hydroquinone. Similarly, the reduction of this compound results in the formation of the aromatic and highly stable p-phenylenediamine molecule. While this compound is not as commonly employed as a standard dehydrogenation reagent compared to analogues like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), its intrinsic oxidizing power provides it with the fundamental capability to act as a hydrogen acceptor in appropriate chemical reactions. wikipedia.org

The reaction of this compound with diazoalkanes falls under the category of 1,3-dipolar cycloadditions. In these reactions, the diazoalkane, such as diazomethane, functions as a 1,3-dipole. Quinoid systems are known to act as dipolarophiles in such transformations. nih.govwikipedia.org

While specific literature on the reaction of the parent this compound with diazoalkanes is not extensively detailed in the provided search results, the reactivity can be inferred from the behavior of the closely related p-benzoquinones. The reaction of 1,4-quinones with secondary diazo compounds has been reported. acs.org Typically, the reaction involves the cycloaddition of the diazoalkane across one of the carbon-carbon double bonds of the quinone ring, which are activated by the electron-withdrawing imine or keto groups. This initial addition leads to the formation of a pyrazoline derivative, which may be unstable and undergo subsequent reactions like tautomerization or oxidation depending on the specific substrates and conditions. Given the structural and electronic similarities, this compound is expected to exhibit analogous reactivity toward diazoalkanes, serving as a dipolarophile to form heterocyclic adducts. acs.org

Theoretical and Computational Chemistry of P Benzoquinone Diimine

Electronic Structure and Bonding Analysis

Computational chemistry offers powerful tools to dissect the electronic landscape of molecules like p-benzoquinone diimine. Through methods such as Density Functional Theory (DFT), Molecular Orbital (MO) Theory, and Natural Bond Orbital (NBO) analysis, a detailed picture of its bonding and electron distribution can be constructed.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to determine the ground-state structure of quinone derivatives.

The calculated bond lengths suggest a quinonoid structure with distinct single and double bond character within the ring. The C=N and C=C bonds are significantly shorter than the C-C single bonds, indicating electron localization. The planarity of the ring is a key feature, facilitating π-electron delocalization across the conjugated system. DFT calculations on various arylated p-benzoquinone derivatives have also been performed to understand their ground state geometries and dipole moments, further highlighting the utility of this method for this class of compounds. chemicalpapers.com

Table 1: Selected Optimized Bond Lengths of a this compound Analogue (2,5-diamino-1,4-benzoquinone) Calculated at the B3LYP/aug-cc-pvtz Level. Data sourced from a study on 2,5-diamino-1,4-benzoquinone (B74859) as a proxy for this compound.

BondCalculated Bond Length (Å)
C1-C21.527
C2-C31.428
C3-C41.363
C1-N71.338 (in GS2 form)

Molecular Orbital (MO) theory provides a delocalized view of electron distribution and is particularly useful for understanding the reactivity and electronic spectra of conjugated systems. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically less demanding to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the nitrogen lone pairs and the π-system of the ring, making it susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be a π*-orbital, rendering the carbon atoms of the C=N and C=C bonds susceptible to nucleophilic attack.

Computational studies on related compounds, such as various p-benzoquinone derivatives, have extensively used DFT to calculate HOMO and LUMO energies to rationalize their redox properties and reactivity. wichita.edu For instance, DFT calculations on porphyrin-quinone dyads have successfully used frontier orbital analysis to predict the site of electron transfer. wichita.edu The HOMO-LUMO gap is a key parameter in designing novel materials with specific electronic properties. chemicalpapers.com

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound.

OrbitalExpected CharacterRole in Reactivity
HOMOπ-orbital with significant nitrogen lone pair contributionElectron donation, susceptibility to electrophilic attack
LUMOπ*-orbital with significant density on ring carbonsElectron acceptance, susceptibility to nucleophilic attack

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into orbitals that are localized on one or two atoms, corresponding to the familiar concepts of core, lone pair, and bonding orbitals. This method allows for the quantitative assessment of atomic charges, hybridization, and delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would be expected to show significant sp² hybridization for the carbon and nitrogen atoms of the quinonoid ring. The C-H bonds would be described as σ-bonds, while the C=C and C=N bonds would consist of a σ-bond and a π-bond. The nitrogen atoms would each possess a lone pair of electrons in a p-orbital, contributing to the π-system.

The analysis of natural charges can reveal the electrophilic and nucleophilic sites within the molecule. In the case of 2,5-diamino-1,4-benzoquinone, Mulliken charge analysis at the B3LYP/aug-cc-pvtz level showed that the nitrogen atoms carry a significant negative charge, while the hydrogen atoms of the amine groups are positively charged. The carbonyl carbons in the related p-benzoquinone are known to be electrophilic, and a similar trend is expected for the imine carbons in this compound.

Table 3: Expected NBO Analysis Results for this compound.

AtomExpected HybridizationExpected Natural Charge
Ring Carbons (C=C)sp²Slightly negative or positive depending on position
Ring Carbons (C=N)sp²Positive (electrophilic)
Nitrogensp²Negative
Hydrogen (on N)sPositive
Hydrogen (on C)sPositive

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies.

p-Benzoquinone diimines are known to be reactive intermediates, and their reactivity is often dominated by their electrophilic character. acs.org They are good Michael acceptors, readily undergoing conjugate addition with nucleophiles. acs.orgnih.gov Computational studies on related systems, such as the addition of thiols to dopaquinone, have utilized DFT to explore the potential energy surface of the reaction and to understand the regioselectivity of the nucleophilic attack. mdpi.com

For this compound, a plausible reaction mechanism with a nucleophile (Nu⁻) would involve the attack at one of the electrophilic carbon atoms of the quinonoid ring (typically at a carbon atom of a C=C bond, ortho to a C=N bond). This initial addition would lead to the formation of a resonance-stabilized enolate-like intermediate. Subsequent protonation would then yield the final addition product. While specific computational studies detailing this mechanism for the parent this compound are scarce, the general principles of Michael addition to quinone systems are well-established and have been investigated computationally for various derivatives.

A complete computational study of a reaction mechanism involves the calculation of the energies of all reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state corresponds to the activation energy barrier, which is a key determinant of the reaction rate.

Spectroscopic Property Prediction and Correlation with Experimental Data

The theoretical investigation of the spectroscopic properties of this compound provides valuable insights into its electronic structure and behavior. Computational methods, particularly those rooted in density functional theory (DFT), have become indispensable tools for predicting and interpreting experimental spectra.

Time-Dependent DFT (TD-DFT) for Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules like this compound. chemrxiv.orgrsc.org This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions, which are fundamental to understanding the molecule's response to electromagnetic radiation. chemrxiv.orgnih.gov The accuracy of TD-DFT predictions is, however, dependent on the choice of exchange-correlation functional and basis set. rsc.orgnih.gov

For quinone systems and their derivatives, various functionals have been employed to predict excited-state properties. For instance, in a study on a related dinitro-substituted quinone diimine derivative (DNQDI), TD-DFT at the CAM-B3LYP level of theory was used to identify resonant frequencies for electronic transitions. Specifically, the first pulse frequency was calculated to be 1.995 eV, corresponding to the |0⟩ → |1⟩ excitation, while a subsequent |1⟩ → |2⟩ transition was predicted at 0.718 eV. These calculations provide a detailed picture of the energy landscape of the excited states and the transitions between them.

The nature of the excited states can be further analyzed by examining the molecular orbitals involved in the transitions. For this compound and related species, the low-energy electronic transitions are typically dominated by π → π* and n → π* excitations. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, often resulting in high-intensity absorptions. The n → π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, are generally weaker. Visualizing the electron density difference between the ground and excited states can provide a qualitative and quantitative measure of charge transfer characteristics upon excitation. chemrxiv.org

It is also crucial to consider the effect of the molecular environment, such as a solvent, on the excited state characteristics. Implicit solvent models, like the Polarizable Continuum Model (PCM), can be incorporated into TD-DFT calculations to account for bulk solvent effects, which can significantly influence the predicted excitation energies and spectral features. researchgate.net

Prediction of UV-Vis Absorption and Other Spectra

TD-DFT is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. mdpi.comyoutube.com The calculated vertical excitation energies and oscillator strengths can be used to generate a theoretical spectrum, which can then be compared with experimental data. mdpi.com The position of the absorption maxima (λmax) and the intensity of the absorption bands are key features that can be predicted.

For p-benzoquinone and its anion radical, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra, particularly when solvent effects are included. researchgate.netconicet.gov.ar For the p-benzoquinone anion radical, the computed vertical excitation energies for the first four low-lying doublet states were found to be in good agreement with post-Hartree-Fock computations. researchgate.net The inclusion of geometry optimization of the excited states and solvent effects led to a remarkable agreement between the computed adiabatic transition energies and experimental band maxima. researchgate.net This highlights the importance of accounting for both structural relaxation in the excited state and the influence of the surrounding medium for accurate spectral prediction.

While specific, detailed TD-DFT studies presenting the complete predicted UV-Vis spectrum of the parent this compound are not extensively documented in readily available literature, the established methodologies for related quinone systems provide a robust framework for such predictions. A typical computational approach would involve geometry optimization of the ground state, followed by TD-DFT calculations to obtain the excitation energies and oscillator strengths for a number of low-lying excited states. These data can then be convoluted with a Gaussian or Lorentzian function to simulate a continuous spectrum.

Below is an illustrative data table format that would be generated from such a TD-DFT calculation for this compound, based on typical results for similar molecules.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S1---n → π
S2---π → π
S3---π → π*

Note: The table above is a representative example of the type of data generated from TD-DFT calculations for predicting UV-Vis spectra. Specific values for this compound require dedicated computational studies.

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical methods provide a powerful framework for quantifying the reactivity of molecules through various descriptors derived from their electronic structure. These descriptors offer insights into the chemical behavior of this compound, such as its susceptibility to nucleophilic or electrophilic attack.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory that describe the resistance of a molecule to changes in its electron distribution. researchgate.netresearchgate.net A hard molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less polarizable and less reactive. researchgate.net Conversely, a soft molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more reactive. researchgate.net

Within the framework of Density Functional Theory (DFT), chemical hardness can be approximated using the energies of the frontier molecular orbitals:

η ≈ (ELUMO - EHOMO) / 2

Chemical softness is then the reciprocal of hardness:

S = 1 / η

While specific studies detailing the calculated chemical hardness and softness of this compound are not abundant, these values can be readily obtained from standard quantum chemical calculations that provide the energies of the HOMO and LUMO. The magnitude of these descriptors would provide a quantitative measure of the molecule's stability and reactivity. A high hardness value would suggest greater stability and lower reactivity, while a high softness value would indicate the opposite.

Electrophilicity Indices

The electrophilicity index (ω) is a reactivity descriptor that quantifies the ability of a molecule to accept electrons. researchgate.netnih.govresearchgate.net It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity index is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ² / (2η)

The electronic chemical potential is related to the negative of the electronegativity (χ) and can be approximated by the average of the HOMO and LUMO energies:

μ ≈ (EHOMO + ELUMO) / 2

Alternatively, these descriptors can be defined using the ionization potential (I) and electron affinity (A):

μ = -(I + A) / 2 η = (I - A) / 2

A study by G. Buist et al. computed the adiabatic electron affinities (EAad) of p-benzoquinone, p-benzoquinone imine, and this compound using various quantum chemical models. nih.gov The B3LYP/6-311G(d,p) model was found to provide the most accurate trend. nih.gov The calculated electron affinity for this compound is significantly lower than that of p-benzoquinone, which directly impacts its electrophilicity.

CompoundAdiabatic Electron Affinity (EAad) (kcal/mol)
p-Benzoquinone42.6
p-Benzoquinone imine33.1
This compound23.7

Data sourced from a computational study by G. Buist et al. nih.gov

The lower electron affinity of this compound compared to p-benzoquinone suggests that it is a weaker electron acceptor. nih.gov This trend can be rationalized by the calculated LUMO orbital energies. nih.gov Consequently, this would result in a lower electrophilicity index for this compound, indicating reduced electrophilic character compared to p-benzoquinone.

Advanced Computational Methodologies and Multi-Scale Modeling (e.g., QM/MM)

While DFT and TD-DFT are powerful tools for studying isolated molecules, understanding the behavior of this compound in more complex chemical or biological environments often requires more advanced computational approaches. Multiscale modeling methods, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are designed for this purpose.

In a QM/MM simulation, the chemically active part of a system, such as the this compound molecule undergoing a reaction, is treated with a high-level quantum mechanical method. The surrounding environment, which could be a solvent, a polymer matrix, or a protein active site, is treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of electronic effects in the reactive region while still accounting for the steric and electrostatic influence of the larger environment.

To date, there is a limited number of specific applications of QM/MM methodologies reported in the literature that focus solely on this compound. However, the potential for such studies is significant. For example, QM/MM simulations could be employed to:

Investigate the mechanism of reactions involving this compound in solution, explicitly modeling the role of solvent molecules in stabilizing transition states and intermediates.

Study the interaction of this compound with biological macromolecules, such as enzymes, to understand its role in biochemical processes. The QM region would encompass the diimine and key amino acid residues in the active site, while the rest of the protein and surrounding water would be treated with MM.

Simulate spectroscopic properties in condensed phases, where the explicit interaction with the environment can lead to shifts in absorption and emission spectra.

The implementation of QM/MM simulations requires careful consideration of the boundary between the QM and MM regions, as well as the way in which these two regions interact. Despite the computational cost, QM/MM methods offer a pathway to bridging the gap between the theoretical study of isolated molecules and their behavior in realistic, complex systems.

Coordination Chemistry of P Benzoquinone Diimine and Its Metal Complexes

p-Benzoquinone Diimine as a Redox-Active and Non-Innocent Ligand

The coordination chemistry of this compound (p-BQDI) is distinguished by its character as a redox-active and non-innocent ligand. Unlike innocent ligands, which have a clearly defined charge state and act as simple electron donors, non-innocent ligands like p-BQDI can actively participate in the redox processes of the metal complex. This participation leads to ambiguity in the formal oxidation states of both the central metal ion and the ligand itself. The ability of p-BQDI to exist in multiple, stable oxidation states allows it to function as an electron reservoir, directly influencing the electronic structure and reactivity of the resulting metal complex.

Ligand Oxidation States within Complexes

The p-BQDI ligand can exist in three principal oxidation states when coordinated to a metal center. These states are analogous to the well-studied benzoquinone system and are crucial for understanding the electronic properties of its metal complexes. The three oxidation states are:

This compound (p-BQDI0): This is the neutral, fully oxidized form of the ligand.

p-Benzosemiquinone diimine radical anion (p-BSQDI•−): This is a one-electron reduced, open-shell radical species.

p-Phenylenediamide dianion (p-PDA2−): This is the fully reduced, two-electron dianionic form.

The relative energies of the metal and ligand frontier orbitals determine the actual charge distribution within the complex. This can lead to situations where, for instance, a formal M(II) complex with a neutral p-BQDI0 ligand is better described as an M(III) center coordinated to a p-BSQDI•− radical anion. This phenomenon, known as valence tautomerism, highlights the non-innocent behavior of the p-BQDI ligand. The specific oxidation state of the coordinated p-BQDI ligand can be inferred through a combination of crystallographic data (C-C and C-N bond lengths) and various spectroscopic techniques.

Resonance Forms and Electron Delocalization

The electronic structure of coordinated p-BQDI is characterized by significant electron delocalization, which can be represented by various resonance forms. This delocalization is particularly pronounced in the reduced forms of the ligand.

For the p-benzosemiquinone diimine radical anion (p-BSQDI•−) , the unpaired electron is not localized on a single atom but is delocalized over the entire π-system of the ligand. This delocalization is a stabilizing factor and can be depicted through resonance structures that show the radical character distributed between the nitrogen atoms and the carbon atoms of the quinonoid ring.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes incorporating the this compound ligand and its derivatives has been an active area of research. These synthetic efforts have yielded a diverse range of complexes with interesting structural and electronic properties. The characterization of these complexes relies on a suite of analytical techniques to elucidate their molecular and electronic structures.

Complexes with First-Row Transition Metals (e.g., Fe, Co)

Complexes of p-BQDI with first-row transition metals, such as iron and cobalt, have been synthesized and studied. For example, iron complexes have been prepared that feature the o-benzoquinone diimine ligand, a constitutional isomer of p-BQDI. acs.org The synthesis of these complexes often involves the reaction of a suitable metal precursor with the corresponding phenylenediamine ligand, followed by in-situ oxidation to the diimine form. The resulting complexes can exhibit interesting magnetic properties and redox behavior due to the interplay between the metal d-orbitals and the redox-active ligand orbitals.

The characterization of these first-row transition metal complexes typically involves:

X-ray Crystallography: To determine the solid-state molecular structure, including bond lengths and angles, which can provide insights into the oxidation state of the ligand.

Cyclic Voltammetry: To probe the redox behavior of the complexes and identify the accessible oxidation states of both the metal and the ligand.

Spectroscopic Methods (UV-Vis, IR, Mössbauer): To investigate the electronic structure and bonding within the complexes. For instance, Mössbauer spectroscopy is particularly useful for determining the oxidation and spin states of iron centers.

Complexes with Heavier Transition Metals (e.g., Ru, Os, Rh)

The coordination chemistry of p-BQDI with heavier transition metals, such as ruthenium, osmium, and rhodium, has also been explored. Ruthenium complexes, in particular, have been the subject of detailed spectroscopic studies. dtic.mil The synthesis of these complexes can be achieved through various routes, including the reaction of a ruthenium precursor like [Ru(bpy)2Cl2] with the appropriate diamine ligand. tandfonline.com

The characterization of these heavier transition metal complexes employs similar techniques as for their first-row counterparts:

X-ray Crystallography: Provides definitive structural information.

NMR Spectroscopy (1H, 13C): Useful for characterizing diamagnetic complexes and providing information about the ligand environment.

Electronic and Resonance Raman Spectroscopy: These techniques are powerful probes of the electronic structure, particularly for identifying the nature of the frontier orbitals and the extent of metal-ligand orbital mixing. dtic.mil

The rich electrochemical and spectroscopic properties of these complexes make them of interest for applications in areas such as molecular electronics and catalysis.

Metal-Ligand Electronic Structure and Bonding Characterization

The electronic structure and bonding in metal complexes of this compound are of fundamental importance in understanding their physical properties and reactivity. The interaction between the metal d-orbitals and the ligand's π-orbitals gives rise to a complex manifold of electronic states.

The bonding in these complexes can be described using a molecular orbital (MO) framework. The nitrogen lone pairs of the p-BQDI ligand form σ-bonds with the metal center. In addition, there is significant π-interaction between the metal d-orbitals and the π-system of the ligand. This includes both metal-to-ligand π-backbonding (from filled metal d-orbitals to empty ligand π*-orbitals) and ligand-to-metal π-donation (from filled ligand π-orbitals to empty metal d-orbitals).

The extent of these interactions depends on the specific metal, its oxidation state, and the other ligands in the coordination sphere. For example, in ruthenium(II) complexes, there is significant Ru(dπ) → p-BQDI(π*) backbonding, which contributes to the stabilization of the complex and influences its electronic absorption spectrum. dtic.mil

A variety of spectroscopic techniques are employed to experimentally probe the metal-ligand electronic structure:

TechniqueInformation Obtained
Electronic Absorption (UV-Vis-NIR) Spectroscopy Provides information about the energies of electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand π-π* transitions.
Resonance Raman Spectroscopy By tuning the laser excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with that transition can be enhanced. This provides detailed information about the nature of the excited state and the changes in bonding upon electronic excitation. dtic.mil
X-ray Photoelectron Spectroscopy (XPS) Can be used to probe the core-level binding energies of the metal and ligand atoms, providing information about their effective oxidation states.
Electron Paramagnetic Resonance (EPR) Spectroscopy For paramagnetic complexes, such as those containing the p-BSQDI•− radical anion, EPR spectroscopy is a powerful tool for characterizing the distribution of the unpaired electron spin density.

Computational methods, such as density functional theory (DFT), are also widely used to model the electronic structure of these complexes, providing valuable insights that complement experimental data.

Covalent Interactions and Charge Distribution

The coordination of this compound (p-BQDI) to a metal center involves significant covalent interactions, leading to a complex charge distribution that is crucial to the electronic properties of the resulting complex. The nature of the metal-ligand bond is not purely electrostatic; instead, it exhibits a considerable degree of charge delocalization between the metal d-orbitals and the π-system of the p-BQDI ligand.

Theoretical studies on the uncoordinated this compound molecule provide insight into its electronic structure upon coordination. Quantum chemical models have been employed to calculate the adiabatic electron affinities and atomic charges of p-benzoquinone, p-benzoquinone imine, and this compound. nih.gov These calculations indicate that the distribution of electron density in the p-BQDI framework is significantly altered upon reduction, a process that mimics the charge transfer that can occur upon coordination to a metal. Analysis of the spin density data for the radical anion of p-BQDI suggests that an anilino-type radical anion is the predominant form. nih.gov This intrinsic property of the ligand to accommodate and delocalize charge is fundamental to its coordination chemistry.

While direct experimental charge density studies on this compound metal complexes are not extensively reported, analogies can be drawn from related systems. For example, studies on ruthenium complexes with the isomeric o-benzoquinone diimine ligand have shown that the charge distribution is highly sensitive to the metal's oxidation state and the nature of other ligands in the coordination sphere. researchgate.net It is reasonable to infer that similar principles govern the charge distribution in p-BQDI complexes.

Influence of N-Substituents on Bonding

The electronic and steric properties of substituents on the nitrogen atoms of the this compound ligand play a pivotal role in modulating the nature of the metal-ligand bond. These N-substituents can significantly influence the donor/acceptor properties of the ligand, thereby affecting the stability, reactivity, and electronic structure of the resulting metal complex.

The introduction of N-substituents allows for the fine-tuning of the electronic properties of the p-BQDI ligand. Electron-donating groups (EDGs) will increase the electron density on the nitrogen atoms, enhancing the σ-donating capability of the ligand. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density on the nitrogen atoms, making the ligand a weaker σ-donor but potentially a better π-acceptor. A review on benzoquinonediimine ligands highlights that the versatility of these ligands in coordination chemistry stems in part from the ability to tune their properties via the N-substituents. researchgate.net

The nature of the N-substituent, whether it is an alkyl or an aryl group, also has a profound impact. Aryl substituents, with their extended π-systems, can engage in conjugation with the diimine framework, leading to a more delocalized electronic structure. This can affect the energy of the ligand's frontier orbitals and, consequently, the metal-ligand orbital overlap. Studies on N-substituted p-quinone mono- and diimines have explored the reactivity of the C=N bond, which is influenced by the steric and electronic nature of the N-substituents. researchgate.net

While the direct influence of N-substituents on the bonding in p-BQDI metal complexes is an area that warrants more extensive investigation, the principles of substituent effects in organic and coordination chemistry suggest a clear correlation. The electronic effects of substituents on the reactivity of benzoquinone derivatives with nucleophiles have been demonstrated, with electron-withdrawing substituents enhancing reactivity. nih.gov A similar trend can be expected in the coordination chemistry of p-BQDI, where the electronic nature of the N-substituent will modulate the strength and character of the metal-ligand bond.

Electron Delocalization and Spin State Analysis in Metal-Ligand Frameworks

The extensive π-system of the this compound ligand facilitates significant electron delocalization upon coordination to a metal center. This delocalization is a key feature of the electronic structure of the resulting complexes and plays a crucial role in determining their properties, including their spin states.

Theoretical calculations on the uncoordinated this compound molecule and its reduced forms have provided valuable insights into its electronic structure. nih.gov The calculations of adiabatic electron affinities show a systematic trend that can be rationalized by the LUMO orbital energies and atomic charge distributions. nih.gov Upon reduction, the added electron is delocalized over the entire molecule, with a significant spin density residing on the nitrogen atoms and the quinoid ring. nih.gov This inherent capacity for electron delocalization is a defining characteristic of the p-BQDI ligand in its complexes.

In a metal-ligand framework, the delocalization extends to include the metal d-orbitals. The interaction between the metal and the p-BQDI ligand can lead to the formation of a redox-active system where the ligand can exist in different oxidation states (diimine, semiquinoneimine, or diaminophenylene). The actual electronic distribution and the degree of delocalization depend on the relative energies of the metal and ligand orbitals.

The spin state of a this compound metal complex is a direct consequence of the electronic configuration of the metal ion and the ligand field environment. Metal complexes with unpaired electrons are magnetic, and the magnitude of this magnetism is related to the number of unpaired electrons. libretexts.orglibretexts.org The coordination of p-BQDI, a ligand with a tunable electronic structure, can influence the spin state of the metal center. For instance, strong π-accepting ligands can lead to a larger d-orbital splitting, favoring a low-spin state. Conversely, weaker field ligands may result in a high-spin configuration.

The analysis of spin density distributions from computational studies can predict the localization of unpaired electrons in the complex. For the radical anion of this compound, the spin density is predicted to be predominantly of an anilino-type. nih.gov In a metal complex, this spin density can be further delocalized onto the metal center, creating a complex magnetic structure. Experimental techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to probe the spin state and electron delocalization in these complexes.

Influence of Ancillary Ligands on Complex Electronic Structure and Redox Behavior

The electronic nature of the ancillary ligands, whether they are strong σ-donors, π-acceptors, or a combination thereof, plays a critical role. Strong σ-donating ancillary ligands increase the electron density on the metal, which can enhance π-backbonding to the p-BQDI ligand. This increased backbonding stabilizes the reduced forms of the p-BQDI ligand and can shift the redox potentials of the complex. Conversely, strong π-accepting ancillary ligands compete with the p-BQDI ligand for π-backbonding from the metal, which can destabilize the reduced forms of the p-BQDI ligand and lead to different redox behavior.

A comprehensive study on ruthenium complexes of the isomeric o-benzoquinone diimine (o-BQDI) ligand with various ancillary ligands (acetylacetonate, 2,2'-bipyridine, and 2-phenylazopyridine) demonstrated this principle effectively. researchgate.net The study revealed significantly variable electron transfer behavior and charge distribution depending on the ancillary ligand. While the redox system with the donating acetylacetonate (B107027) ligand favored a trivalent ruthenium center with corresponding oxidation states of the o-BQDI ligand, the complexes with π-accepting bipyridine and phenylazopyridine ligands retained a divalent ruthenium center. researchgate.net It is highly probable that similar effects of ancillary ligands are at play in the coordination chemistry of this compound.

The redox potentials of the complex are a direct reflection of the electronic environment of the metal center and the p-BQDI ligand. By systematically varying the ancillary ligands, it is possible to tune the redox potentials of the p-BQDI-based redox processes. This tunability is a key aspect in the design of molecular materials with specific electronic properties.

Exploration of this compound Complexes in Research Catalysis

The unique electronic properties of this compound, particularly its redox activity and the tunability of its electronic structure through N-substituents and ancillary ligands, make its metal complexes promising candidates for applications in catalysis. However, the exploration of this compound complexes in research catalysis is a relatively nascent field, with much of the existing literature focusing on the catalytic applications of p-benzoquinone itself rather than its coordinated diimine derivatives.

Electrocatalytic Applications

The ability of this compound to exist in multiple stable oxidation states suggests that its metal complexes could be effective mediators in electrocatalytic reactions. The redox potentials of these complexes can be tuned by the choice of metal, N-substituents on the diimine ligand, and the ancillary ligands. This tunability is a desirable feature for the design of electrocatalysts for specific reactions, such as the hydrogen evolution reaction (HER) or the reduction of carbon dioxide.

While direct examples of this compound complexes in electrocatalysis are not yet widely reported, the principles of electrocatalysis suggest their potential. A key requirement for an efficient electrocatalyst is the ability to facilitate multi-electron transfer processes at low overpotentials. The redox-active nature of the p-BQDI ligand, which can act as an electron reservoir, could enable its metal complexes to participate in such multi-electron transformations.

Photocatalytic Potential

The intense electronic transitions observed in some metal complexes of diimine ligands, often in the visible region of the electromagnetic spectrum, point to their potential as photosensitizers in photocatalytic applications. Upon absorption of light, these complexes can be excited to a state with separated charges, which can then initiate redox reactions.

The photocatalytic activity of p-benzoquinone itself has been studied in various contexts. For example, the role of p-benzoquinone as a photocatalyst in the synthesis of solketal (B138546) under UV irradiation has been investigated. mdpi.com Furthermore, the addition of p-benzoquinone has been found to promote the photocatalytic reduction of Cr(VI). nih.gov These studies, while not involving this compound complexes, highlight the inherent photochemical reactivity of the quinone framework.

For this compound metal complexes to be effective photocatalysts, they would need to possess suitable excited-state properties, including a sufficiently long excited-state lifetime and appropriate excited-state redox potentials to drive the desired chemical transformations. The field of artificial photosynthesis often employs metal complexes to capture light energy and drive chemical reactions, and this compound complexes could potentially be designed to function within such systems. nih.govacs.orgacs.orgmdpi.com However, the exploration of the photocatalytic potential of this compound metal complexes remains an area with significant opportunities for future research.

Applications of P Benzoquinone Diimine in Advanced Chemical Synthesis and Materials Science Research

Building Blocks for Complex Organic Architectures

The p-benzoquinone diimine core is a valuable structural motif for constructing complex molecular frameworks. Its reactivity, particularly at the imine functionalities and the quinoidal ring, allows for diverse chemical transformations. This makes it an attractive starting point for synthesizing molecules with specific electronic and steric properties.

The electrophilic nature of the carbon atoms in the this compound ring and the reactivity of the nitrogen-carbon double bonds make it a suitable precursor for various nitrogen-containing heterocyclic compounds. The reaction between benzoquinones and diamines can lead to the formation of phenazines, a class of nitrogen-containing heterocycles. This transformation involves the formation of diimine intermediates followed by cyclization and aromatization. While the direct use of the parent this compound is less common, its in-situ formation or the use of its derivatives is a key strategy. For instance, the reaction of 1,2-diamines with p-benzoquinone derivatives proceeds through diimine intermediates to yield phenazine (B1670421) structures. The specific reaction pathway and product formation can be influenced by factors such as the substitution pattern on the reactants and the reaction conditions. abo.fi

p-Benzoquinone diimines are integral components in the synthesis of certain classes of dyes. Their extended π-conjugated system is responsible for their chromophoric properties. Researchers have successfully synthesized compact far-red cationic benzoquinone diimine dyes with molecular weights under 400 Da. rsc.orgresearchgate.net These dyes exhibit strong light absorption at wavelengths around 700 nm. rsc.orgresearchgate.net The synthesis involves the condensation of substituted anilines with a quinone precursor, followed by oxidation to form the diimine structure. The optical and redox properties of these dyes can be fine-tuned by modifying the substituent groups on the aromatic rings. rsc.org

Table 1: Optical Properties of Synthesized Cationic Benzoquinone Diimine Dyes

Compound Absorption Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Emission Max (nm)
Dye 1·H⁺ ~700 Data not specified Data not specified
Dye 2·H⁺ ~700 Data not specified Data not specified

Data sourced from studies on compact far-red cationic benzoquinone diimine dyes. rsc.orgresearchgate.net

Precursors for Polymeric Materials

The bifunctional nature of this compound and its derivatives allows them to act as monomers or key intermediates in polymerization reactions. They are particularly important in the synthesis of conducting polymers and copolymers with tailored properties.

In the oxidative polymerization of aniline (B41778) to form polyaniline (PANI), a widely studied conducting polymer, a derivative of this compound plays a crucial role. nih.govresearchgate.net Electrochemical studies indicate that N-phenyl-1,4-benzoquinonediimine is formed as an oxidized aniline dimer. nih.govresearchgate.net This diimine intermediate is susceptible to hydrolysis, which can produce p-benzoquinone as a byproduct in the reaction mixture. nih.govresearchgate.net The presence of p-benzoquinone, in turn, influences the structure and properties of the final PANI product. It can react with aniline to form 2,5-dianilino-p-benzoquinone, a low-molecular-weight byproduct. nih.govacs.orgnih.gov Research has shown that p-benzoquinone does not act as a terminating agent in the growth of PANI chains but can be incorporated into the polymer, leading to structural defects. acs.orgnih.govresearchgate.net The concentration of these defects, which have a 2,5-dianilino-p-benzoquinone-like structure, increases with higher concentrations of p-benzoquinone in the reaction medium. nih.govresearchgate.net

Table 2: Effect of p-Benzoquinone (BzQ) on Polyaniline (PANI) Synthesis

BzQ Concentration PANI Doping Level Charge Delocalization Molecular Weight (Mw) Byproduct Content (2,5-dianilino-p-benzoquinone)
Increasing Decreases Decreases 15,000 - 23,000 Increases

This table summarizes findings on the impact of p-benzoquinone, a hydrolysis product of a this compound intermediate, on the properties of synthesized polyaniline. acs.orgnih.govresearchgate.net

This compound can be used as a monomer in the synthesis of conjugated alternating copolymers. For example, it can be copolymerized with monomers like p-phenyleneethylene using metal complex catalysts. ecust.edu.cn This type of polymerization allows for the creation of polymers with a precisely alternating sequence of donor and acceptor units along the backbone. The resulting alternating copolymer structure provides a semi-rigid backbone and can lead to unique optical, mechanical, and electronic properties. memtein.com The ability to tune these properties by selecting different comonomers makes these materials interesting for various applications in materials science. memtein.com

Components in Charge-Transfer Systems and Functional Materials

The electron-deficient nature of the this compound core makes it an excellent electron acceptor, enabling its use in charge-transfer (CT) systems. scienceopen.com In these systems, the diimine moiety can interact with electron-donor molecules to form a CT complex, which often exhibits new optical and electronic properties. scienceopen.comnih.gov This principle is leveraged in the design of various functional materials.

For instance, benzoquinone-bridged heterocyclic zwitterions, which are structurally related to diimines, have been prepared as building blocks for single-component organic semiconductors and metals. researchgate.net These materials exhibit small energy gaps between their highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), a desirable feature for semiconductor applications. researchgate.net The formation of charge-transfer complexes is a key interaction that governs the solid-state packing and, consequently, the electronic properties of these materials. researchgate.netrsc.org The redox properties of benzoquinone diimine dyes also stem from their ability to accept electrons, making them suitable for applications where charge transfer is a key mechanism. rsc.org Understanding and controlling these charge-transfer interactions is crucial for designing advanced functional materials for use in organic photodiodes, solar cells, and other photoelectric devices. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
2,5-diamino-p-benzoquinonediimine
N-phenyl-1,4-benzoquinonediimine
p-Benzoquinone
2,5-dianilino-p-benzoquinone
Aniline
Polyaniline (PANI)
p-phenyleneethylene
Phenazine
Neostigmine
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)

Research on Electrochromic Materials

The investigation into novel electrochromic materials, which change color in response to an electrical potential, has identified redox-active organic molecules as promising candidates. While direct and extensive research on this compound as a primary electrochromic material is not widely documented, its inherent redox properties suggest its potential in this field. Electrochromism is fundamentally driven by reversible redox reactions that alter the electronic state of a molecule, thereby changing its light absorption characteristics. gatech.edu

Polymers containing diimide functionalities, such as those derived from coronene (B32277) diimide and other imide systems, have been explored for their electrochromic capabilities. mdpi.comsemanticscholar.org These materials often exhibit multiple, stable redox states, each with a distinct color, which is a critical characteristic for electrochromic applications. The core structure of this compound, with its two imine groups conjugated to a quinonoid ring, provides a framework for reversible electron transfer. This redox activity is analogous to that observed in other quinone and imine-based systems that have demonstrated electrochromic behavior.

For instance, studies on imide polymers with bipolar-type redox-active centers have shown reversible color transitions, for example, from yellow to dark blue. mdpi.com These changes are attributed to the redox reactions occurring at the C=O and nitrogen centers within the polymer backbone. mdpi.com The redox behavior of this compound would involve the reversible reduction of the imine groups and the quinonoid ring, which would be expected to lead to significant changes in its electronic absorption spectrum and, consequently, its color. The incorporation of this compound or its derivatives into a polymer backbone could therefore be a viable strategy for creating new electrochromic polymers.

The table below summarizes the electrochromic properties of some related polymer systems, illustrating the potential for diimine-containing materials.

Polymer SystemColor in Neutral StateColor in Oxidized/Reduced StateKey Structural Feature
Imide polymers with TPA centersYellowDark BlueBipolar redox-active sites
Coronene diimide polymerNot specifiedNot specifiedDiphenylamine (B1679370) end groups for electropolymerization
Polyaniline (related via precursor)Green (emeraldine salt)Blue/Black (pernigraniline), Transparent (leucoemeraldine)Repeating aniline units

Exploration in Electronics Research

The electronic properties of this compound and its derivatives are a subject of research for their potential applications in organic electronics. The conductivity of materials derived from the reaction of p-phenylenediamine (B122844) and p-benzoquinone, which can be considered precursors or analogues to poly(this compound), has been investigated. These studies reveal that the resulting materials can exhibit semiconductor properties, with their conductivity being tunable through protonation or doping. acs.orgresearchgate.net

A key parameter in determining the suitability of a molecule for electronic applications is its electron affinity (EA). Theoretical studies have been conducted to calculate the adiabatic electron affinities of p-benzoquinone, p-benzoquinone imine, and this compound. These calculations provide insight into the molecule's ability to accept an electron, a fundamental process in many electronic devices. The calculated EA values decrease in the order of p-benzoquinone > p-benzoquinone imine > this compound. This trend can be rationalized by the calculated LUMO (Lowest Unoccupied Molecular Orbital) energies and atomic charge distributions.

The charge transport properties of organic semiconductors are crucial for their performance in devices like organic field-effect transistors (OFETs). While specific studies on the charge mobility of pure this compound are limited, research on related quinone and diimine-containing molecules provides valuable insights. For example, dicyanomethylene-functionalised violanthrone (B7798473) derivatives have been shown to be p-type semiconductors with varying hole mobilities depending on their molecular packing in the solid state. researchgate.net This highlights the importance of intermolecular interactions and solid-state morphology in determining the electronic performance of organic materials.

The potential for this compound to act as a building block in conductive polymers is also an area of interest. The polymerization of related compounds, such as 2,5-diamino-p-benzoquinone-diimide, has been explored. researcher.life The resulting polymers could possess interesting electronic properties due to the extended conjugation along the polymer chain. The table below presents a summary of relevant electronic properties of this compound and related compounds.

Compound/MaterialPropertyValue/ObservationReference
This compoundAdiabatic Electron Affinity (calculated)Lower than p-benzoquinone and p-benzoquinone imine
Product of p-phenylenediamine and p-benzoquinone oxidationElectrical ConductivityIncreases with acid concentration (e.g., up to 3.4 x 10⁻⁴ S cm⁻¹ in 5 M MSA) acs.org
Polyaniline (PANI)Electrical ConductivityCan be highly conductive in its doped (emeraldine salt) form nih.gov

Role in On-Surface Chemical Reactions and Nanoscale Synthesis

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of novel low-dimensional materials and nanostructures with atomic precision. rsc.orgrsc.org This technique utilizes a solid surface, often a single crystal of a metal, to confine and catalyze chemical reactions between precursor molecules. The inherent reactivity of this compound, with its multiple reactive sites (imine groups and the quinone ring), makes it a potentially valuable precursor for on-surface synthesis.

The interaction of molecules with surfaces can be studied in detail using techniques like scanning tunneling microscopy (STM), which allows for the visualization of individual molecules and the products of their reactions in real space. nih.govmdpi.com The adsorption and self-assembly of molecules on a surface are the initial steps in on-surface synthesis, and these processes are governed by a delicate balance of molecule-substrate and intermolecular interactions. nih.gov

While specific studies detailing the on-surface reactions of this compound are not extensively reported, research on related systems provides a framework for understanding its potential behavior. For example, p-benzoquinone has been used to modify the surface of CuO nanoparticles, demonstrating its ability to interact with and alter the properties of a material's surface. mdpi.com This suggests that this compound could also form well-defined layers on various substrates, which is a prerequisite for controlled on-surface reactions.

Surface-Confined Reaction Pathways

The confinement of this compound molecules on a surface can steer their reaction pathways towards products that are not readily accessible through traditional solution-phase chemistry. The catalytic activity of the underlying metal surface can lower the activation barriers for specific reactions, such as C-H bond activation, dehydrogenation, or polymerization.

One potential reaction pathway for this compound on a catalytic surface is polymerization. The imine groups could potentially undergo coupling reactions to form one-dimensional (1D) or two-dimensional (2D) polymeric structures. The specific reaction pathway would likely be influenced by factors such as the nature of the substrate, the surface temperature, and the coverage of the precursor molecules. For instance, on-surface Ullmann coupling reactions of halogenated aromatic precursors on metal surfaces are a well-established method for creating 1D polymer chains. rsc.org A similar strategy could be envisioned for appropriately functionalized derivatives of this compound.

Another plausible surface-confined reaction is dehydrogenation. Under thermal activation on a catalytic surface, this compound could undergo dehydrogenation to form nitrogen-containing carbon nanostructures. This approach is analogous to the on-surface synthesis of graphene nanoribbons from halogenated precursors, where a thermally induced cyclodehydrogenation step is crucial for the formation of the final planar structure.

Formation of Novel Architectures

The controlled on-surface reactions of this compound could lead to the formation of a variety of novel and potentially functional nanoscale architectures. The self-assembly of the precursor molecules prior to reaction can act as a template for the final structure. By controlling the self-assembly process, it may be possible to create ordered nanostructures such as linear polymer chains, porous 2D networks, or other complex patterns.

The formation of self-assembled nanostructures is a common phenomenon for organic molecules on surfaces, driven by non-covalent interactions like hydrogen bonding and van der Waals forces. rsc.orgsemanticscholar.org The hydrogen bond donor and acceptor capabilities of the imine groups in this compound could play a significant role in directing its self-assembly into ordered structures. Subsequent on-surface reactions would then covalently link these pre-organized molecules, effectively "freezing" the self-assembled architecture into a robust nanostructure.

For example, the formation of porous 2D networks through the self-assembly and subsequent covalent linking of precursor molecules has been demonstrated for various systems. Such nanoporous structures have potential applications in molecular sieving, catalysis, and as templates for the growth of other nanostructures. The geometry and reactivity of this compound suggest that it could be a suitable building block for creating such novel, nitrogen-containing 2D materials on surfaces.

Advanced Spectroscopic and Spectroelectrochemical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information and for monitoring the progress of reactions involving p-Benzoquinone diimine. By analyzing the chemical environment of specific nuclei, NMR provides unambiguous evidence for molecular structure and the formation of new chemical bonds.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of quinone imines and their reaction products. While the parent this compound is highly reactive, NMR studies on more stable, substituted derivatives provide insight into the characteristic chemical shifts for this class of compounds. For instance, N-aryl monoimines, which share the quinonoid core structure, have been well-characterized. rsc.org The ¹H NMR spectra typically show signals for the vinyl protons on the quinonoid ring in the region of δ 6.5-7.3 ppm, with the exact shift depending on the substitution pattern and the nature of the imine nitrogen substituent. rsc.org The ¹³C NMR spectra exhibit characteristic signals for the carbonyl carbon (C=O) around δ 187 ppm and the imine carbon (C=N) at slightly lower fields, while the vinyl carbons (C=C) appear in the δ 128-142 ppm range. rsc.org

NMR is particularly valuable for monitoring reactions and identifying adducts. The oxidation of p-phenylenediamine (B122844) (PPD) with p-benzoquinone, for example, leads to complex products whose structures have been elucidated using a combination of spectroscopic techniques, including NMR. epa.gov These analyses confirmed the formation of adducts such as 2,5-di(p-phenylenediamine)-p-benzoquinone. epa.govresearchgate.net In such studies, the appearance of new signals and the disappearance of reactant signals in the NMR spectrum allow for real-time tracking of the reaction progress and unequivocal identification of the final products.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted p-Benzoquinone Monoimine Derivative (4-(p-tolylimino)cyclohexa-2,5-dien-1-one in CDCl₃) rsc.org

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O-187.9
C=N-157.3
Quinonoid C-H6.52, 6.67, 7.13, 7.29128.4, 132.7, 133.4, 142.1
Aryl C-H (Tolyl)6.81, 7.21121.3, 129.8
Aryl C (Tolyl)-136.7, 147.1
Methyl (Tolyl)2.3821.2

Heteronuclear NMR techniques, particularly ¹⁵N NMR, offer direct insight into the electronic environment of the nitrogen atoms, which are central to the identity and reactivity of this compound. The ¹⁵N chemical shift is highly sensitive to hybridization, oxidation state, and conjugation effects. For diamines that are precursors to diimines, ¹⁵N NMR can be used to probe their reactivity. nasa.gov Although specific ¹⁵N NMR data for the parent this compound is not widely reported due to its instability, studies on related compounds and metal complexes provide valuable information. For example, the synthesis and spectral analysis of an osmium(II) complex of this compound utilized various spectroscopic methods to characterize the bonding between the metal center and the diimine ligand, where techniques like ¹⁵N NMR would be critical to understanding the nature of the nitrogen-metal bond and the electronic structure of the coordinated ligand. acs.org Such studies are crucial for understanding how coordination affects the electronic properties and reactivity of the diimine system.

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule and is a primary tool for monitoring reactions involving colored species like this compound. The technique is sensitive to changes in conjugation, oxidation state, and molecular environment.

This compound is a key intermediate in the oxidation of p-phenylenediamine (PPD), a process fundamental to the formation of many dyes. core.ac.uk UV-Vis spectroscopy is ideally suited to detect and monitor this transient species. The formation of this compound from the two-electron oxidation of PPD is marked by the appearance of a characteristic absorption band. core.ac.ukresearchgate.net This allows for the precise monitoring of its concentration over time, enabling detailed kinetic studies of both its formation and its subsequent reactions. rsc.org For example, the kinetics of reactions between this compound and various phenolic and amine couplers have been extensively studied using UV-Vis spectroscopy, revealing dependencies on pH and reactant concentrations. rsc.org This technique is also used to identify other short-lived intermediates in the complex oxidation pathway of PPD, such as the p-phenylenediamine radical cation. semanticscholar.org

Table 2: UV-Vis Absorption Maxima for Key Species in the Oxidation of p-Phenylenediamine (PPD) core.ac.ukresearchgate.net

CompoundAbbreviationAbsorption Maximum (λmax, nm)
p-PhenylenediaminePPD~240, 288
p-Phenylenediamine radical cationPPD•⁺~460-480
This compoundBDI~280-300

The electronic absorption spectrum of this compound is sensitive to its protonation state. As a di-basic molecule, it can be protonated at the nitrogen atoms, leading to significant shifts in its absorption maxima. This pH dependence is critical in controlling its reaction pathways in aqueous media. core.ac.uk

Furthermore, quinone diimines, like their quinone analogues, are effective electron acceptors and readily form charge-transfer (CT) complexes with electron-donating molecules, such as aromatic amines and phenols. nih.govrsc.org These CT complexes exhibit new, broad absorption bands in the visible region of the spectrum, which are not present in the spectra of the individual donor or acceptor molecules. mdpi.commdpi.com UV-Vis spectroscopy is the primary method for characterizing these CT complexes. By applying the Benesi-Hildebrand equation to spectral data obtained at varying donor and acceptor concentrations, key thermodynamic parameters of the complex—such as the association constant (K_CT) and molar extinction coefficient (ε_CT)—can be determined, providing a quantitative measure of the complex's stability. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Spin Distribution

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. ljmu.ac.uk It is the definitive method for studying the radical intermediates involved in the redox chemistry of this compound.

The one-electron reduction of this compound yields the corresponding semiquinone diimine radical anion. Conversely, the one-electron oxidation of its precursor, p-phenylenediamine, generates the p-phenylenediamine radical cation. Both of these radical species are paramagnetic and thus EPR-active. researchgate.net

EPR spectra provide two key pieces of information: the g-value, which helps identify the type of radical (e.g., carbon-centered vs. nitrogen-centered), and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). nih.gov Analysis of the hyperfine splitting pattern reveals the distribution of the unpaired electron's spin density across the molecule. nih.gov For example, in the related p-benzosemiquinone radical anion (the oxygen analogue of the BDI radical), the spectrum shows a five-line pattern due to the coupling of the unpaired electron with four equivalent ring protons. jeol.comresearchgate.netnih.gov Similar analysis of the semiquinone diimine radical would provide crucial information on the extent to which the spin density is localized on the nitrogen atoms versus the aromatic ring, offering deep insight into its electronic structure and reactivity.

Table 3: Illustrative EPR Parameters for the Related p-Benzosemiquinone Radical Anion jeol.com

ParameterDescriptionTypical Value
g-valueCharacterizes the magnetic moment of the electron~2.0046
a(H)Hyperfine coupling constant to 4 equivalent ring protons~2.37 G (0.237 mT)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a direct probe into the molecular structure of this compound by identifying its characteristic vibrational modes. While data on the parent PBQDI is limited due to its reactivity, analysis of its precursor, p-phenylenediamine (PPD), and its polymeric and substituted derivatives, provides significant insight.

In the IR spectrum of materials derived from the oxidation of p-phenylenediamine, the strong absorption peak around 1630 cm⁻¹ is indicative of the quinonoid structure, a key feature of PBQDI. scconline.org The N-H stretching vibrations of amino groups (–NH and –NH₂) typically appear as broad peaks in the region of 3100–3420 cm⁻¹. scconline.orgtandfonline.com The transition from a benzenoid structure in PPD to a quinonoid structure in PBQDI results in significant changes in the IR spectrum. For comparison, the analog p-benzoquinone shows a very intense C=O stretching mode near 1700 cm⁻¹. umich.eduresearchgate.net The corresponding C=N stretching frequency in PBQDI is a key diagnostic band for its formation.

Resonance Raman spectroscopy has proven particularly effective for studying the transient radical cation intermediate (p-semiquinone diimine) formed during the oxidation of PPD. By using an excitation wavelength that matches the electronic absorption of the radical cation (e.g., 488 nm), its vibrational spectrum can be selectively enhanced, even at very low concentrations (ca. 10⁻⁴ M). This technique reveals a spectrum for the radical that is substantially different from the parent PPD, providing structural information on this key transient species.

Table 1: Characteristic IR Vibrational Frequencies for PPD-derived Structures.
Vibrational ModeTypical Wavenumber (cm⁻¹)Compound TypeReference
N-H Stretching3100 - 3420PPD / Poly(pPD) scconline.orgtandfonline.com
Quinonoid Ring Stretching~1630Oxidized PPD / PBQDI scconline.org
Benzenoid Ring Stretching1500 - 1540PPD / Poly(pPD) tandfonline.com

Cyclic Voltammetry and Differential Pulse Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are indispensable for characterizing the electrochemical behavior of the p-phenylenediamine/p-benzoquinone diimine system. The oxidation of PPD to PBQDI is a cornerstone reaction studied by these methods. core.ac.ukresearchgate.net

The electrochemical oxidation of p-phenylenediamine is generally recognized as a two-electron, two-proton process that yields this compound. researchgate.netsrce.hr CV scans of PPD typically show a well-defined pair of redox waves. srce.hr In neutral phosphate (B84403) buffer solution (pH 7.0), the anodic peak potential (Epa) can be observed at approximately +0.10 V, with the corresponding cathodic peak potential (Epc) at +0.03 V (vs. Ag/AgCl), indicating a quasi-reversible process. srce.hr The presence of peaks in the reverse scan confirms the reversibility of the oxidation process at the electrode surface. srce.hr

The redox potential of the PBQDI/PPD couple is highly dependent on factors such as pH, solvent, and the nature of substituents on the aromatic ring. core.ac.ukresearchgate.net Voltammetric studies show that the redox current values for PPD oxidation are pH-dependent, often reaching a maximum around pH 7.0. srce.hr The formal potential for the two-electron oxidation can be determined from the midpoint of the anodic and cathodic peak potentials.

Substituents on the benzoquinone core significantly affect the reduction potential values. researchgate.net This principle allows for the fine-tuning of the redox properties of PBQDI derivatives for specific applications. Computational studies, combined with electrochemical measurements, have been employed to accurately predict the redox potentials of various quinone derivatives, providing insight into how molecular structure dictates electrochemical properties. semanticscholar.orgelsevierpure.comresearchgate.net

Table 2: Representative Redox Potentials for the p-Phenylenediamine System.
CompoundAnodic Peak (Epa)Cathodic Peak (Epc)ConditionsReference
p-Phenylenediamine+0.10 V+0.03 VpH 7.0 PBS, vs. Ag/AgCl srce.hr

The full mechanism is a two-electron, two-proton (2e⁻, 2H⁺) process: PPD ⇌ [PPD]•⁺ + e⁻ [PPD]•⁺ ⇌ [PBQDI] + e⁻ + 2H⁺

At low to intermediate potentials, the rate-determining step for many p-phenylenediamine derivatives is the acid dissociation of the semiquinone diimine radical cation. researchgate.net This stepwise mechanism is crucial for understanding the reactivity and stability of the intermediates involved. core.ac.uk

Combined Spectroelectrochemical Techniques for In-Situ Analysis of Redox Processes

Combining spectroscopy with electrochemistry allows for the in-situ monitoring of chemical species as they are generated and consumed at an electrode surface. utu.fiutwente.nl Techniques such as in-situ UV-Vis, IR, and Raman spectroelectrochemistry are powerful tools for studying the redox processes of the PPD/PBQDI system. doi.orgnih.govutwente.nl

Using in-situ UV-Vis spectroelectrochemistry, the formation of intermediates during the electrochemical polymerization of PPD and its derivatives can be directly observed. nih.govsemanticscholar.org As the potential is applied, new absorption bands corresponding to the radical cation and the diimine species appear, allowing for their identification and characterization. semanticscholar.org For example, during the copolymerization of diphenylamine (B1679370) and o-phenylenediamine, an intermediate formed by the cross-reaction of their cation radicals was identified by a unique absorption peak at 538 nm. semanticscholar.org

Similarly, Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been integrated into electrochemical microreactors to monitor redox reactions. utwente.nl This setup allows for the tracking of changes in vibrational modes, such as the C=O stretch in the related p-benzoquinone/hydroquinone (B1673460) system, as the potential is cycled, providing direct structural evidence of the redox transformations. utwente.nl

Time-Resolved Spectroscopy for Transient Species Characterization

The intermediates in the oxidation of PPD, particularly the p-semiquinone diimine radical cation, are often short-lived. Time-resolved spectroscopy techniques are essential for characterizing these transient species. researchgate.netnih.gov

Time-resolved resonance Raman spectroscopy has been used to study the oxidation mechanism of aromatic diamines by hydroxyl radicals in water. acs.org This method provides vibrational spectra of the transient radical intermediates, offering detailed structural insights. acs.org

Transient absorption (TA) spectroscopy is another key technique. Following a short pulse of light (photolysis) or an electrochemical potential step, the absorption spectrum of the transient species is recorded over time, typically from femtoseconds to nanoseconds. researchgate.net For the related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the formation and decay of its radical cation (TMPD•⁺), which has characteristic absorption maxima at 565 and 615 nm, have been studied using fast kinetic methods. rsc.org This approach allows for the determination of reaction rate constants and the elucidation of the decay pathways of these reactive intermediates.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives and Complexes

X-ray crystallography provides definitive, high-resolution structural information for crystalline materials. While the parent this compound is too unstable for easy isolation and crystallographic analysis, numerous stable derivatives and complexes have been characterized. These structures confirm the quinonoid geometry and provide precise data on bond lengths and angles.

For example, the crystal structure of a p-benzoquinone diazide carboxylic acid derivative, which shares the quinonoid ring system, has been determined. smu.edu The N=N bond length was found to be 1.109 Å, typical for this class of compounds. smu.edu Such studies reveal an essentially planar structure for the quinonoid ring and provide insights into intermolecular interactions, such as hydrogen bonding, which can influence crystal packing. smu.edu The analysis of substituted p-benzoquinone derivatives and their hydroquinone counterparts shows distinct changes in C-C and C-O bond lengths upon reduction, with the quinone form having localized, alternating double and single bonds, while the reduced hydroquinone form has a more delocalized aromatic ring. A similar transition from a quinoidal to an aromatic structure is expected for the PBQDI/PPD redox couple.

Table 3: Selected Crystallographic Data for a p-Benzoquinone Diazide Derivative (7c).
ParameterValueReference
Crystal SystemMonoclinic smu.edu
Space GroupP2₁/c smu.edu
N=N Bond Length1.109 Å smu.edu

Table of Compounds

Table 4: List of Chemical Compounds Mentioned.
Compound Name
This compound
p-Phenylenediamine
p-Benzoquinone
p-Semiquinone diimine
N,N,N',N'-tetramethyl-p-phenylenediamine
Diphenylamine
o-Phenylenediamine
Hydroquinone

Current Challenges and Future Research Perspectives in P Benzoquinone Diimine Chemistry

Elucidation of Complex Reaction Pathways and Short-Lived Intermediates

A primary challenge in the study of p-benzoquinone diimine chemistry lies in the intricate nature of its reaction pathways and the transient character of the intermediates involved. The reactions of p-benzoquinone diimines often proceed through multi-step mechanisms, making the complete elucidation of these pathways a formidable task. For instance, the reaction of this compound with phenols to form indoaniline (B8373794) dyes is proposed to occur via a two-step mechanism involving a rate-controlling electrophilic attack of the diimine's conjugate acid on the phenoxide ion and neutral phenol. This is followed by a rapid oxidation of the resulting 4-amino-4′-hydroxydiphenylamine intermediate by a second molecule of the diimine. nih.gov

The identification and characterization of short-lived intermediates in these reactions are particularly challenging due to their high reactivity and fleeting existence. Spectroscopic techniques are invaluable in this pursuit. For example, in the study of related quinone systems, transient free-radical species have been observed and characterized using techniques like pulse radiolysis. nih.gov Future research will likely see an increased application of advanced spectroscopic methods, such as femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy, to capture and characterize these ephemeral species. Computational chemistry also offers a powerful tool to model reaction pathways and predict the structures and energies of intermediates, providing insights that can guide experimental investigations. clockss.org

Advanced Control of Structure-Reactivity Relationships in Functionalized Systems

The reactivity of the this compound core is profoundly influenced by the nature and position of substituents on the quinonoid ring. A significant research thrust is dedicated to understanding and controlling these structure-reactivity relationships to tailor the chemical behavior of functionalized systems. The introduction of electron-donating or electron-withdrawing groups can dramatically alter the electrophilicity of the diimine and, consequently, its reaction rates and mechanisms with nucleophiles.

Studies on substituted benzoquinones have shown that electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups decrease it. nih.gov For instance, the reaction of chlorine-substituted benzoquinones with thiols is significantly faster than that of their methyl-substituted counterparts. nih.gov The reaction mechanism can also be influenced by substituents, with some reactions proceeding via Michael addition while others, particularly with halogenated quinones, can undergo nucleophilic vinylic substitution. nih.gov

Future research in this area will focus on the precise tuning of reactivity through the strategic placement of functional groups. This will enable the design of this compound derivatives with bespoke reactivity for specific applications, such as in the synthesis of complex organic molecules or the development of responsive materials. A deeper understanding of these relationships will be facilitated by a combination of experimental kinetic studies and computational modeling of electronic structures and reaction energetics. unamur.be

Exploration of Novel Redox Mechanisms and Multi-Electron Transfer Pathways

The rich redox chemistry of this compound is central to its utility in various applications. The ability to undergo reversible one- and two-electron transfer processes is a hallmark of this class of compounds. The reduction of this compound can proceed through a semiquinone radical anion intermediate to the corresponding diamine. The stability and reactivity of these different oxidation states are key to their function in systems such as conducting polymers and redox-active materials.

Computational studies have been employed to calculate the adiabatic electron affinities of this compound and its mono- and unsubstituted analogues, providing a quantitative measure of their electron-accepting ability. nih.gov These studies indicate that the electron affinity decreases with the replacement of oxygen atoms with nitrogen atoms. nih.gov The redox potentials of benzoquinone derivatives are also highly sensitive to the substitution pattern on the ring, a property that can be exploited to fine-tune their electrochemical behavior. nih.gov

A key future direction is the exploration of novel redox mechanisms and multi-electron transfer pathways in more complex, functionalized this compound systems. This includes investigating the role of proton-coupled electron transfer (PCET) in their redox behavior, which is particularly relevant in biological and catalytic systems. researchgate.net Advanced electrochemical techniques, such as cyclic voltammetry, coupled with spectroscopic methods will be instrumental in unraveling these complex redox processes.

Development of Sustainable and Efficient Synthetic Routes for Diverse Derivatives

The development of environmentally benign and efficient methods for the synthesis of a wide array of this compound derivatives is a critical ongoing challenge. Traditional synthetic methods often rely on harsh reagents and produce significant waste. Modern synthetic chemistry is increasingly focused on the principles of green chemistry, emphasizing atom economy, the use of renewable resources, and the reduction of hazardous substances.

Recent advances have demonstrated the potential of biocatalytic methods for the synthesis of quinone imines. For example, horseradish peroxidase has been used to catalyze the oxidation of aminophenols to quinone imines in a "one-pot, two-step" synthesis of 1,4-benzoxazines. nih.govacs.org This enzymatic approach offers a more sustainable alternative to conventional stoichiometric oxidants. nih.govacs.org Electrochemical synthesis also presents a green and efficient route to substituted p-benzoquinones, where the oxidation of hydroquinones in the presence of nucleophiles can lead to the formation of diverse derivatives. srce.hracademie-sciences.fr Furthermore, palladium-catalyzed C-H functionalization methods are emerging as powerful tools for the direct and selective synthesis of functionalized benzoquinones under mild conditions. nih.gov

Future research will continue to focus on the development of novel and sustainable synthetic methodologies. This includes the exploration of mechanochemistry, flow chemistry, and the use of earth-abundant metal catalysts to access a greater diversity of this compound structures with improved efficiency and reduced environmental impact.

Design of New Functional Materials with Tunable Electronic and Optical Properties

p-Benzoquinone diimines are attractive building blocks for the construction of novel functional materials with tailored electronic and optical properties. Their inherent redox activity and conjugated π-system make them suitable for applications in organic electronics, such as conducting polymers and organic semiconductors. nih.govmdpi.com

The incorporation of p-benzoquinone derivatives into donor-acceptor compounds has been shown to result in materials with interesting optoelectronic properties, including thermally activated delayed fluorescence (TADF). nih.gov The electronic and optical properties of these materials can be tuned by modifying the structure of the donor and acceptor units and their relative orientation. nih.gov Furthermore, polymers incorporating 2,5-dianilino-p-benzoquinone-like structures have been investigated in the context of conducting polymers like polyaniline, where their presence can influence the doping level and charge delocalization. nih.govresearchgate.netacs.org

The design of new functional materials based on this compound will require a deep understanding of the relationship between molecular structure and bulk material properties. Future research will focus on the synthesis of novel polymers and supramolecular assemblies incorporating the this compound motif. The goal is to achieve precise control over properties such as conductivity, charge mobility, and light absorption/emission for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comresearchgate.nettue.nl

Integration with Emerging Technologies and Interdisciplinary Chemical Research

The unique properties of p-benzoquinone diimines position them for integration into a variety of emerging technologies and for use as tools in interdisciplinary chemical research. Their ability to act as versatile ligands in coordination chemistry opens up avenues for the development of new catalysts and magnetic materials. researchgate.net The coordination of p-benzoquinone diimines to metal centers can lead to complexes with remarkable and tunable properties. researchgate.net

In the realm of chemical biology, the reactivity and redox properties of p-benzoquinone diimines make them potential candidates for the development of chemical probes to study biological processes. mdpi.comfebs.orgmdpi.com Their ability to interact with biological molecules could be harnessed to design sensors or imaging agents.

Furthermore, the role of p-benzoquinone as a cocatalyst in palladium-catalyzed aerobic oxidation reactions highlights the potential for its diimine analogues to be explored in similar catalytic systems. nih.gov The future of this compound chemistry will likely involve its application in increasingly complex and interdisciplinary areas. This will require collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize the potential of this versatile class of compounds.

Q & A

Q. How is p-benzoquinone diimine synthesized, and what are the critical factors influencing its stability during synthesis?

this compound is primarily synthesized via oxidation of p-phenylenediamine (PPDA) using agents like hydrogen peroxide or molecular oxygen. Key factors affecting stability include pH (optimal ~9.5), reaction temperature (e.g., 30°C), and the presence of catalytic surfaces (e.g., hair or skin proteins) . Rapid reaction kinetics (half-life ~milliseconds) necessitate in situ spectroscopic monitoring (e.g., stopped-flow UV-Vis) to capture transient intermediates . Contradictions in stability reports (e.g., undetectable levels vs. isolable derivatives) arise from differences in reaction environments, such as solvent polarity or substituent effects on PPDA .

Q. What methodologies are recommended for detecting and quantifying this compound in dynamic reaction systems?

Due to its short half-life, detection requires rapid techniques like time-resolved spectroscopy (e.g., UV-Vis or fluorescence quenching) or electrochemical methods (cyclic voltammetry). Coupling with HPLC-MS post-quenching (e.g., using ascorbic acid) can isolate and identify degradation products like p-benzoquinone or Bandrowski’s base . Isotopic labeling (e.g., ¹⁸O tracing) helps track hydrolysis pathways and oxygen exchange with water .

Q. How do reaction conditions (pH, couplers) influence the mechanistic pathways of this compound in oxidative coupling reactions?

At pH 9.5, this compound reacts with couplers (e.g., resorcinols, m-aminophenols) to form indoanilines or polymeric dyes. Reactivity trends (Table 4 ) show couplers with electron-donating groups accelerate para-substitution, while steric hindrance favors ortho pathways. Kinetic studies using pseudo-first-order conditions and variable-temperature NMR can elucidate competing pathways (e.g., polymerization vs. hydrolysis) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its redox behavior in coordination complexes?

In ruthenium complexes, this compound acts as a redox-active ligand with mixed metal-ligand orbital character. Spectroelectrochemical studies (UV-Vis-NIR, EPR) reveal metal-to-ligand charge transfer (MLCT) transitions dominate in Ru(III) complexes, while ligand-centered redox processes are modulated by π-backbonding. ZINDO/S computational modeling quantifies delocalization effects, critical for designing catalysts with tailored redox potentials .

Q. What strategies enhance the stability of this compound derivatives for applications in energy storage materials?

Polymerization via Michael addition (e.g., with o-tolidine) creates N,O-doped carbon frameworks with enhanced stability. Pyrolysis (600–900°C under inert gas) incorporates quinoid moieties into conductive matrices, as confirmed by XPS and Raman spectroscopy. Electrochemical impedance spectroscopy (EIS) evaluates charge transfer resistance, optimizing performance in supercapacitors .

Q. How can isotopic labeling resolve contradictions in the hydrolysis mechanism of this compound?

Using H₂¹⁸O in hydrolysis experiments tracks oxygen incorporation into hydrolysis products (e.g., p-benzoquinone vs. humic acid). LC-MS/MS analysis distinguishes between oxygen originating from water versus the peroxide oxidant, clarifying competing hydrolysis and polymerization pathways observed in conflicting studies .

Q. What computational approaches predict the thermodynamic stability of this compound derivatives?

Density functional theory (DFT) calculates conjugation effects on stability, showing diaryl derivatives (e.g., N,N’-diphenyl-p-benzoquinone diimine) are stabilized by resonance. Comparative studies of ΔG for hydrolysis vs. polymerization pathways (using Gaussian or ORCA software) guide synthetic routes to isolate metastable intermediates .

Methodological Considerations

  • Contradiction Resolution : Discrepancies in detection limits (e.g., undetectable diimine vs. isolable derivatives) are addressed by adjusting reaction quench rates or using cryogenic trapping .
  • Safety Protocols : Handling requires inert atmosphere gloveboxes (for air-sensitive intermediates) and PPE (nitrile gloves, respirators) due to respiratory toxicity .
  • Data Validation : Cross-reference spectroscopic data (e.g., IR, MS) with NIST Chemistry WebBook entries to confirm intermediate identities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.